4-(o-Isocyanatobenzyl)-o-tolyl isocyanato
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Overview
Description
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato is a chemical compound with the molecular formula C16H12N2O2. It is a type of isocyanate, which are compounds containing the functional group -N=C=O. Isocyanates are highly reactive and are commonly used in the production of polyurethanes and other polymers.
Preparation Methods
The synthesis of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato typically involves the reaction of an amine with phosgene. The general reaction conditions include:
Reactants: An amine precursor and phosgene.
Solvent: Often an inert solvent such as dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Catalysts: Catalysts may be used to enhance the reaction rate.
Industrial production methods for isocyanates often involve the use of continuous flow reactors to ensure consistent product quality and to handle the highly reactive nature of the intermediates safely.
Chemical Reactions Analysis
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and polyols. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
Scientific Research Applications
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato has several scientific research applications:
Chemistry: It is used in the synthesis of polyurethanes, which are important materials in coatings, adhesives, and foams.
Biology: It is used in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-performance materials, such as elastomers and thermoplastic polyurethanes.
Mechanism of Action
The mechanism of action of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato involves the reaction of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reaction forms a covalent bond between the isocyanate and the nucleophile, resulting in the formation of urethanes or ureas.
Comparison with Similar Compounds
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato can be compared with other isocyanates such as:
4,4’-Methylene diphenyl diisocyanate (MDI): MDI is widely used in the production of polyurethanes and has similar reactivity to this compound.
Toluene diisocyanate (TDI): TDI is another commonly used isocyanate in the production of flexible foams and coatings.
Hexamethylene diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes, which are known for their UV stability and weather resistance.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other isocyanates.
Properties
CAS No. |
94166-82-2 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-isocyanato-4-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h2-8H,9H2,1H3 |
InChI Key |
MIADHZYPDWJARW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2N=C=O)N=C=O |
Origin of Product |
United States |
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